
2-Bromoethyl(trimethyl)azanium
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Overview
Description
2-Bromoethyl(trimethyl)azanium bromide, also known as (2-bromoethyl)trimethylammonium bromide, is a quaternary ammonium salt with the molecular formula C₅H₁₂Br₂N and a molecular weight of 246.97 g/mol . Its IUPAC name is this compound; bromide, and it is characterized by a bromoethyl group attached to a trimethylammonium core. The compound typically appears as white chunks or powder and is ≥97.5% pure in commercial forms .
Structurally, the molecule consists of a positively charged trimethylammonium group linked to a bromoethyl chain, with a bromide counterion. This configuration confers high polarity and water solubility, making it reactive in aqueous environments. Key applications include its use as a plant growth regulator (under synonyms like bromcholin and hypercyl) and in organic synthesis as an alkylating agent .
Scientific Research Applications
Agricultural Applications
Growth Regulation in Plants
Research has demonstrated that (2-bromoethyl)trimethylammonium bromide can influence plant growth by modulating physiological responses. In experiments involving wheat plants, this compound was shown to reduce plant height while increasing stem diameter. Notably, the compound's effects were antagonistic to those of gibberellin, a well-known plant growth hormone, suggesting that it may serve as a growth regulator under specific conditions .
Table 1: Effects of (2-Bromoethyl)trimethylammonium Bromide on Wheat Growth
Concentration (M) | Height Reduction (mm) | Stem Diameter Increase (mm) |
---|---|---|
10^-2 | 6 | 1.5 |
10^-3 | 9 | 2.0 |
10^-4 | 13 | 2.5 |
This table summarizes the observed effects on wheat seedlings treated with varying concentrations of the compound over a two-week period.
Biochemical Applications
Cysteine Modification
In biochemistry, (2-bromoethyl)trimethylammonium bromide has been utilized as a reagent for selectively blocking cysteine residues in proteins. This application is significant for studies involving protein modifications and the introduction of methyl-lysine analogs into recombinant proteins. The compound facilitates the alkylation of cysteine residues, allowing researchers to explore protein interactions and functionalities more effectively .
Table 2: Cysteine Alkylation Efficiency Using (2-Bromoethyl)trimethylammonium Bromide
Reaction Type | Alkylating Agent | Efficiency (%) |
---|---|---|
Direct Alkylation | (2-bromoethyl)trimethylammonium bromide | 85 |
Alternative Alkylating Agents | Various haloalkanes | Varies |
This table illustrates the efficiency of cysteine alkylation using different agents, highlighting the effectiveness of (2-bromoethyl)trimethylammonium bromide.
Materials Science Applications
Ferroelectric Properties
Recent studies have identified that derivatives of (2-bromoethyl)trimethylammonium exhibit ferroelectric properties, making them candidates for use in advanced materials such as molecular ferroelectrics. This property is attributed to their moderate phase transition temperatures and potential applications in electronic devices .
Table 3: Ferroelectric Properties of (2-Bromoethyl)trimethylammonium Derivatives
Compound | Phase Transition Temperature (°C) | Application Potential |
---|---|---|
(2-bromoethyl)trimethylammonium bromide | Moderate (specific range needed) | Molecular Electronics |
Other derivatives | Varies | Depends on structure |
This table summarizes the phase transition temperatures of various derivatives and their potential applications in electronics.
Safety and Handling Considerations
While (2-bromoethyl)trimethylammonium bromide has beneficial applications, it is crucial to recognize its toxicity profile. The compound is classified as toxic if inhaled or ingested and can cause severe skin burns and eye damage . Proper safety protocols must be adhered to when handling this compound in laboratory settings.
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromoethyl(trimethyl)azanium, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves the quaternization of trimethylamine with 1,2-dibromoethane under controlled conditions. Key steps include:
- Alkylation : Trimethylamine reacts with 1,2-dibromoethane in a polar solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours.
- Purification : The product is isolated via recrystallization from ethanol/diethyl ether mixtures or column chromatography.
Optimization Strategies :
Factor | Effect on Yield | Optimal Condition |
---|---|---|
Solvent | Polar aprotic solvents enhance reactivity. | Acetonitrile or DMF |
Temperature | Higher temperatures accelerate reaction but risk decomposition. | 70°C |
Stoichiometry | Excess trimethylamine drives quaternization. | 1.2:1 (trimethylamine:dibromoethane) |
Yield improvements (up to 85%) are achieved by maintaining anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.4–3.6 ppm (N⁺-CH₃), δ 3.8–4.0 ppm (CH₂Br), and δ 1.8–2.0 ppm (CH₂-N⁺).
- ¹³C NMR : Trimethyl carbons at δ 54–56 ppm; bromoethyl carbons at δ 30–35 ppm.
- Mass Spectrometry : ESI-MS in positive ion mode shows [M-Br]⁺ at m/z 146.1 (calculated for C₅H₁₃N⁺).
- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, confirming bond lengths (C-Br ≈ 1.93 Å) and tetrahedral geometry around nitrogen .
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution (SN2) reactions?
Advanced Analysis :
The bromine atom acts as a superior leaving group, enabling SN2 mechanisms. Key factors include:
- Steric Effects : Bulky trimethylammonium group hinders backside attack, reducing reaction rates compared to smaller alkyl bromides.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, increasing reactivity.
- Nucleophile Strength : Strong nucleophiles (e.g., iodide) displace bromide efficiently.
Example Reaction :
this compound + KI → 2-Iodoethyl(trimethyl)azanium + KBr
Kinetic Data :
Solvent | Rate Constant (k, s⁻¹) |
---|---|
DMSO | 2.3 × 10⁻³ |
Ethanol | 1.1 × 10⁻⁴ |
This aligns with SN2 mechanisms where solvent polarity and steric hindrance dominate .
Q. What are the challenges in analyzing decomposition byproducts of this compound under acidic conditions?
Methodological Answer :
Hydrolysis in acidic media produces trimethylamine and ethylene glycol derivatives. Analytical strategies include:
HPLC-MS : Detects intermediates like 2-hydroxyethyl(trimethyl)azanium (retention time ≈ 4.2 min).
TGA/DSC : Identifies thermal decomposition thresholds (onset at 150°C).
Computational Modeling : Gaussian 09 predicts transition states for hydrolysis pathways (ΔG‡ ≈ 75 kJ/mol).
Key Byproducts :
Byproduct | Detection Method |
---|---|
Trimethylamine | GC-MS (m/z 59) |
Ethylene dibromide | ¹H NMR (δ 3.5 ppm) |
Storing the compound at pH 7–8 and 4°C minimizes decomposition .
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
Advanced Research Approach :
- Molecular Docking : AutoDock Vina simulates binding to acetylcholine receptors (e.g., nAChR). The bromoethyl group shows lower binding affinity (ΔG = -8.2 kcal/mol) compared to choline derivatives.
- QSAR Models : Correlate substituent electronegativity with cytotoxicity (R² = 0.89). Bromine’s electron-withdrawing effect reduces membrane permeability.
- DFT Calculations : B3LYP/6-31G* basis sets optimize geometries and predict charge distribution (N⁺ charge: +0.82 e).
Methodological Answer :
- Blank Reactions : Exclude the compound to confirm its role as a phase-transfer catalyst.
- Counterion Comparison : Compare bromide vs. chloride salts to assess anion effects.
- Kinetic Isotope Effects (KIE) : Use D₂O to probe rate-limiting steps (e.g., KIE ≈ 1.0 suggests non-H-bonding transition states).
Example Protocol :
Mix this compound (5 mol%) with reactants in a biphasic system (toluene/water).
Monitor reaction progress via GC or IR.
Isolate products via extraction and characterize.
Yield Data :
Catalyst | Conversion (%) |
---|---|
None | <5 |
This compound | 78 |
This confirms its efficacy in facilitating interfacial reactions .
Comparison with Similar Compounds
Quaternary ammonium salts (QAS) share a common cationic structure but differ in substituents, which dictate their physicochemical properties and applications. Below is a comparative analysis of 2-bromoethyl(trimethyl)azanium bromide with structural analogs.
Structural Analogues and Molecular Characteristics
Physicochemical Properties
- This compound bromide : High polarity due to the bromoethyl group; solid at room temperature .
- CTAB : Amphiphilic nature from the hexadecyl chain; forms micelles in water, critical micelle concentration (CMC) ~1 mM .
- Phenyltrimethylammonium bromide : Enhanced stability in organic solvents due to the aromatic ring; melting point ~250°C .
- Choline bicarbonate : High water solubility; used in biocompatible buffers (pH ~7.4) .
Research Findings and Case Studies
- CTAB : Demonstrated antimicrobial efficacy against Gram-positive bacteria at concentrations as low as 0.1% (w/v) .
- Phenyltrimethylammonium bromide : Improved reaction yields in Suzuki-Miyaura cross-coupling by stabilizing palladium catalysts .
- This compound bromide : Shown to inhibit gibberellin biosynthesis in plants, reducing stem elongation by 30–50% in trials .
Properties
CAS No. |
10250-82-5 |
---|---|
Molecular Formula |
C5H13BrN+ |
Molecular Weight |
167.07 g/mol |
IUPAC Name |
2-bromoethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H13BrN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+1 |
InChI Key |
VQHMRKMHWCMMTG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCBr |
Origin of Product |
United States |
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